Home > Products > Screening Compounds P144812 > (TYR0)-UROCORTIN (RAT)
(TYR0)-UROCORTIN (RAT) - 187111-93-9

(TYR0)-UROCORTIN (RAT)

Catalog Number: EVT-1511938
CAS Number: 187111-93-9
Molecular Formula: C11H15N5O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(TYR0)-Urocortin (Rat) is a neuropeptide that belongs to the family of corticotropin-releasing factors, which are crucial in the regulation of stress responses and various physiological processes. This compound is specifically a modified form of urocortin, where the tyrosine at position 0 is substituted, enhancing its biological activity and receptor binding properties. Urocortins are known to interact with corticotropin-releasing factor receptors, particularly receptor types 1 and 2, which play significant roles in the hypothalamic-pituitary-adrenal axis and other neuroendocrine functions.

Source: The peptide is derived from rat sources, with significant research conducted to understand its physiological implications in stress response and neuroendocrine signaling.

Classification: (TYR0)-Urocortin falls under the category of neuropeptides and is classified as a high-affinity agonist for corticotropin-releasing factor receptors CRF-R1 and CRF-R2, with a reported inhibition constant (K_i) ranging from 1 to 2 nM .

Synthesis Analysis

The synthesis of (TYR0)-Urocortin typically employs solid-phase peptide synthesis techniques. This method involves the following key steps:

  1. Resin Preparation: A suitable resin (such as methylbenzhydryl amine resin) is used to anchor the first amino acid.
  2. Boc Strategy: The amino acids are added sequentially using the Boc (tert-butyloxycarbonyl) protection strategy. The Boc group is removed using trifluoroacetic acid.
  3. Coupling Reactions: Coupling agents like diisopropylcarbodiimide are used to facilitate the formation of peptide bonds between amino acids.
  4. Cleavage and Purification: After synthesis, the peptides are cleaved from the resin using hydrofluoric acid and purified through reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity greater than 95% .
Molecular Structure Analysis

The molecular structure of (TYR0)-Urocortin can be analyzed using various techniques such as NMR spectroscopy and mass spectrometry. The peptide consists of a sequence that includes a modified tyrosine at the N-terminus, which influences its binding affinity and receptor interactions.

  • Molecular Formula: The molecular formula reflects its composition, which is critical for understanding its interactions at the molecular level.
  • Data: Structural data can be obtained from crystallography studies or computational modeling, providing insights into its three-dimensional configuration and how it interacts with receptors .
Chemical Reactions Analysis

(TYR0)-Urocortin participates in several biochemical reactions primarily related to receptor binding and signal transduction:

  1. Receptor Binding: It binds with high affinity to CRF-R1 and CRF-R2 receptors, initiating intracellular signaling cascades.
  2. Signal Transduction: Upon binding, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels, which mediates various physiological responses including stress adaptation and modulation of anxiety .
Mechanism of Action

The mechanism of action for (TYR0)-Urocortin involves several steps:

  1. Binding to Receptors: The peptide binds to corticotropin-releasing factor receptors on target cells.
  2. Activation of Signaling Pathways: This binding activates G-protein coupled receptors, leading to the activation of adenylate cyclase.
  3. cAMP Production: Increased levels of cyclic adenosine monophosphate result in downstream effects such as modulation of gene expression and physiological responses associated with stress .
Physical and Chemical Properties Analysis

The physical and chemical properties of (TYR0)-Urocortin include:

  • Molecular Weight: Determined based on its amino acid composition.
  • Solubility: Typically soluble in aqueous solutions suitable for biological assays.
  • Stability: Stability profiles can vary based on environmental conditions such as pH and temperature.

These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Applications

(TYR0)-Urocortin has several scientific uses:

  • Research Tool: It serves as a valuable tool in neuroscience research for studying stress-related disorders and neuroendocrine functions.
  • Pharmacological Studies: Its high affinity for corticotropin-releasing factor receptors makes it an important candidate for drug development aimed at treating anxiety disorders, depression, and other stress-related conditions.
  • Therapeutic Potential: Ongoing studies investigate its potential therapeutic relevance in managing conditions associated with dysregulation of the hypothalamic-pituitary-adrenal axis .
Introduction to (Tyr⁰)-Urocortin (Rat)

Definition and Classification in the CRF Family

(Tyr⁰)-Urocortin (Rat) is a synthetic 40-amino acid neuropeptide (molecular weight: 4870.50 Da; CAS No.: 187111-93-9) engineered from endogenous urocortin. It belongs to the corticotropin-releasing factor (CRF) family, which includes CRF, urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3). These peptides regulate stress responses, energy homeostasis, and cardiovascular function through G protein-coupled receptors CRF₁ and CRF₂ [7] [9]. Unlike natural urocortins, (Tyr⁰)-Urocortin features an N-terminal tyrosine residue substitution, enhancing its receptor-binding properties. It acts as a high-affinity agonist for both CRF₁ and CRF₂ receptors, with inhibitory binding constants (Ki) of 1–2 nM [1]. This dual-receptor activation distinguishes it from Ucn2 and Ucn3, which are selective for CRF₂ [7] [8].

Table 1: Classification of (Tyr⁰)-Urocortin Within the CRF Peptide Family

PeptidePrimary ReceptorAffinity (Ki, nM)Key Functions
CRFCRF₁~10–50 [7]HPA axis activation
Ucn1CRF₁/CRF₂0.1–2.0 [9]Anxiogenesis, appetite suppression
Ucn2CRF₂~0.5–5.0 [7]Muscle hypertrophy, vasodilation
Ucn3CRF₂~1.0–10.0 [7]Social behavior modulation
(Tyr⁰)-UrocortinCRF₁/CRF₂1.0–2.0 [1]Enhanced receptor signaling

The peptide's chemical formula (C₂₁₅H₃₄₇N₆₃O₆₆) and sequence (YDDPPLSIDLTFHLLRTLLELARTQSQRERAEQNRIIFDSV-NH₂) conserve the C-terminal amidation critical for receptor engagement [1] [7]. Its classification as a "urocortin variant" stems from shared structural motifs, including α-helical domains and conserved residues in the receptor-binding interface [7].

Historical Discovery and Evolution of Research on Urocortin Variants

The CRF family's exploration began with ovine CRF isolation in 1981 [3] [7]. Urocortin 1 was discovered in 1995 as a mammalian homolog of fish urotensin, exhibiting higher CRF₂ affinity than CRF [9]. This breakthrough revealed two CRF receptor subtypes with distinct distributions: CRF₁ (widely expressed in the cortex) and CRF₂ (enriched in peripheral tissues like the heart and gastrointestinal tract) [3] [8].

Gene duplication events drove the evolution of urocortin variants. The UCN1 gene (chromosome 2p23.3 in humans) arose from ancestral CRF, while UCN2/UCN3 emerged via later divergences [5] [9]. Studies in cichlid fish demonstrated that UCN2 retained restricted CNS expression, contrasting with UCN1/3's broad distribution [5]. This phylogenetic diversity enabled functional specialization:

  • Ucn1 modulates anxiety and appetite via CRF₁/CRF₂ [6] [9].
  • Ucn2/Ucn3 fine-tune peripheral responses (e.g., Ucn2’s inhibition of LPS-induced inflammation in the colon) [8].

(Tyr⁰)-Urocortin was synthesized to probe structural determinants of receptor activation. Its design leveraged insights from chimeric studies, where N-terminal modifications of sauvagine (frog CRF) enhanced CRF₂ binding [7]. Research evolved from characterizing endogenous peptides to engineering analogs with optimized pharmacokinetics and receptor selectivity.

Table 2: Key Milestones in Urocortin Research

YearDiscoverySignificance
1981Ovine CRF isolated [3]Identified central regulator of HPA axis
1995Rat Ucn1 cloned [9]Revealed CRF₂-selective ligand
2002–2004Ucn2/Ucn3 characterized [7]Demonstrated tissue-specific anti-inflammatory effects
2000s(Tyr⁰)-Urocortin synthesized [1]Engineered pan-agonist with enhanced binding

Structural and Functional Significance of the N-Terminal Tyrosine Modification

The addition of tyrosine at position 0 (Tyr⁰) confers unique biochemical advantages over native urocortins:

  • Stabilized α-Helix: NMR studies show Tyr⁰ extends the N-terminal α-helix, promoting tighter interaction with the CRF receptor’s extracellular domain (ECD) [7]. This helix is critical for receptor activation, as truncations reduce potency 100-fold [7].
  • Receptor Docking Enhancement: Tyr⁰ forms hydrogen bonds with Glu104 of CRF₁ and Pro73 of CRF₂, residues implicated in ligand discrimination [7]. This explains its balanced Ki for both receptors (1–2 nM vs. Ucn1’s CRF₂ Ki of 0.1 nM) [1] [9].

Table 3: Impact of N-Terminal Modifications on Urocortin Function

ModificationStructural EffectFunctional Consequence
Tyr⁰ additionExtended N-terminal helixEnhanced CRF₁/CRF₂ binding affinity
C-terminal amidationStabilized conformationResistance to proteolytic degradation
Sauvagine-like residuesIncreased hydrophobicityImproved membrane penetration

Functionally, the Tyr⁰ modification amplifies downstream signaling cascades:

  • Metabolic Regulation: Like Ucn2, (Tyr⁰)-Urocortin activates Akt/mTOR and ERK1/2 pathways in skeletal muscle, suppressing FoxO-mediated proteolysis and autophagy [2].
  • Neurotransmitter Modulation: It potentiates hippocampal acetylcholine release via CRF₁ (unlike Ucn2’s CRF₂-mediated inhibition) [6].
  • Cardiovascular Effects: Analogous to Ucn1, it binds cardiac CRF₂ receptors, increasing coronary blood flow and protecting against ischemic injury [9] [7].

The Tyr⁰ residue thus exemplifies rational peptide design—leveraging evolutionary conservation while optimizing receptor cross-talk for research applications.

Properties

CAS Number

187111-93-9

Product Name

(TYR0)-UROCORTIN (RAT)

Molecular Formula

C11H15N5O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.